4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene
Description
Overview of Photoresponsive Organic Materials
Photoresponsive organic materials are a class of "smart" materials engineered to undergo reversible changes in their physical or chemical properties upon exposure to light. acs.org These transformations can manifest in various ways, including alterations in color (photochromism), shape (photomechanical effects), or refractive index. frontiersin.org The underlying principle of their function lies in the presence of photo-switchable molecular units that can transition between two or more stable or metastable states with distinct characteristics. frontiersin.org This ability to remotely and precisely control material properties using light has opened up a vast array of potential applications, from high-density optical data storage and molecular machines to smart textiles and biomedical devices. frontiersin.orgresearchgate.net
Significance of Azobenzene (B91143) Chromophores in Advanced Materials Science
Among the various photochromic molecules, azobenzene and its derivatives have emerged as one of the most extensively studied and utilized chromophores in materials science. researchgate.net The significance of azobenzene lies in its clean and efficient photoisomerization mechanism. The molecule can exist in two isomeric forms: a thermodynamically stable, elongated trans isomer and a metastable, bent cis isomer. glpbio.com
Irradiation with ultraviolet (UV) light typically induces a trans-to-cis isomerization, while the reverse cis-to-trans transformation can be triggered by visible light or occurs thermally in the dark. glpbio.com This reversible change in molecular geometry is the fundamental driver of macroscopic changes in azobenzene-containing materials. The alteration in shape and dipole moment at the molecular level can be harnessed to generate significant mechanical forces, induce phase transitions, and modulate the alignment of surrounding molecules, particularly in ordered systems like liquid crystals. researchgate.netglpbio.com
Position of 4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene within Emerging Photofunctional Materials
This compound has carved out a crucial niche within the realm of emerging photofunctional materials, primarily as a highly effective crosslinking agent in the fabrication of liquid crystal elastomers (LCEs). azimuth-corp.comarxiv.org Its molecular architecture is key to its utility. The central azobenzene core provides the photoresponsive character, while the two terminal acryloyloxy groups allow it to be covalently incorporated into a polymer network during polymerization. azimuth-corp.com The flexible hexyloxy spacers on either side of the azobenzene unit provide the necessary mobility for the photoisomerization to occur efficiently even within a crosslinked polymer matrix. azimuth-corp.com
This compound is particularly significant because it enables the creation of materials that exhibit substantial and reversible photomechanical responses. azimuth-corp.com When integrated into an LCE, the isomerization of the this compound crosslinker disrupts the local liquid crystalline order, leading to macroscopic contraction or expansion of the material. arxiv.org This direct conversion of light energy into mechanical work is the foundation for developing light-driven actuators, artificial muscles, and soft robotics. arxiv.org Furthermore, its role as a crosslinker imparts structural integrity and elasticity to the material, allowing for repeatable and controlled shape changes. researchgate.netnih.gov The ability to create robust, solid-state materials with programmable, light-induced motion positions this compound as a key enabling molecule in the advancement of 4D printing and adaptive optical systems. alfachemch.com
Detailed Research Findings
The utility of This compound is best understood through the examination of its chemical properties and the performance of the materials it helps create.
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | C30H38N2O6 |
| Molecular Weight | 522.6 g/mol |
| CAS Number | 1011714-83-2 |
| Appearance | Yellow Solid |
| IUPAC Name | (E)-((diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) diacrylate |
Data sourced from commercial supplier information and chemical databases. achemblock.comsigmaaldrich.comchemspider.comnih.gov
Photoisomerization Characteristics of Azobenzene Derivatives:
| Parameter | Typical Wavelength/Value |
| trans → cis Isomerization (π-π* transition) | ~365 nm (UV light) |
| cis → trans Isomerization (n-π* transition) | ~440 nm (Visible light) |
These are typical values for azobenzene derivatives and can vary depending on the specific molecular structure and the surrounding environment. acs.orgresearchgate.net The trans isomer typically exhibits a strong absorption band in the UV region, while the cis isomer has a weaker absorption band in the visible region. researchgate.net
Photomechanical Performance of LCEs containing this compound:
The true significance of this compound is realized when it is incorporated as a crosslinker in liquid crystal elastomers. The photomechanical response of these materials is a direct consequence of the isomerization of the azobenzene units.
| Material Composition | Stimulus | Observed Effect | Research Highlight |
| LCE with this compound as a crosslinker | UV irradiation (~365 nm) | Bending and contraction of the LCE film | The photo-isomerization of the azobenzene crosslinker induces macroscopic transformations, demonstrating the collaborative interaction between liquid crystal molecules. alfachemch.com |
| Azobenzene-functionalized LCEs | Spatially patterned UV light | Development of complex 3D topographical features from a 2D sheet | Demonstrates the potential for creating reconfigurable surfaces and all-optical deformation and recovery. azimuth-corp.com |
| Amine-acrylate LCEs with varying concentrations of this compound | UV and visible light | Tunable optical deformation and mechanical relaxation | The crosslink density and azobenzene concentration can be varied to control the photomechanical response. azimuth-corp.comarxiv.org |
These findings underscore the critical role of This compound as a molecular-level engine that drives macroscopic, light-induced changes in advanced materials. Its continued use in research promises further innovations in the fields of soft robotics, adaptive optics, and smart materials.
Properties
IUPAC Name |
6-[4-[[4-(6-prop-2-enoyloxyhexoxy)phenyl]diazenyl]phenoxy]hexyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O6/c1-3-29(33)37-23-11-7-5-9-21-35-27-17-13-25(14-18-27)31-32-26-15-19-28(20-16-26)36-22-10-6-8-12-24-38-30(34)4-2/h3-4,13-20H,1-2,5-12,21-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVZWOFJEDEZFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCOC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4,4 Bis 6 Acryloyloxy Hexyloxy Azobenzene
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis of 4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene reveals a convergent synthesis strategy. The target molecule can be disconnected at the two ester bonds and the two ether linkages. This approach simplifies the structure into three primary building blocks: the rigid azobenzene (B91143) core and two identical flexible side chains.
Primary Disconnections:
Ester Linkage: The acryloyloxy groups are disconnected, leading to the precursor 4,4'-Bis(6-hydroxyhexyloxy)azobenzene and acrylic acid (or its more reactive derivative, acryloyl chloride).
Ether Linkage: The hexyloxy chains are disconnected from the azobenzene core via a Williamson ether synthesis disconnection. This identifies 4,4'-dihydroxyazobenzene (B49915) as the central precursor and a 6-carbon spacer with appropriate functional groups (e.g., 6-chloro-1-hexanol (B31631) or 1,6-dibromohexane) as the side-chain precursor.
Azo Linkage: The azobenzene core itself can be disconnected through the azo-coupling reaction, leading to simpler aromatic precursors like p-aminophenol and phenol (B47542).
This analysis identifies the key starting materials required for the synthesis, as outlined in the table below.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| p-Aminophenol | C₆H₇NO | Forms one half of the azobenzene core |
| Phenol | C₆H₆O | Forms the other half of the azobenzene core |
| 6-Chloro-1-hexanol | C₆H₁₃ClO | Provides the flexible hexyl spacer |
| Acryloyl chloride | C₃H₃ClO | Adds the terminal polymerizable acrylate (B77674) group |
Reaction Pathways for Azobenzene Core Formation
The central azobenzene moiety is most commonly synthesized via an azo coupling reaction. This classic method involves two main steps: diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.
For the synthesis of the key intermediate, 4,4'-dihydroxyazobenzene, the process begins with the diazotization of p-aminophenol. rsc.org
Diazotization: p-Aminophenol is dissolved in an acidic solution (e.g., 1 M HCl) and cooled to 0°C. An aqueous solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise to form the corresponding diazonium salt. rsc.org
Azo Coupling: A pre-cooled solution of phenol dissolved in an aqueous base (e.g., 3 M NaOH) is added to the diazonium salt solution. rsc.org The electron-rich phenoxide ion attacks the diazonium salt, forming the N=N double bond and yielding 4,4'-dihydroxyazobenzene. The reaction mixture's pH is then adjusted to below 5 with concentrated HCl to precipitate the product. rsc.org
This method is highly effective for lab-scale synthesis, with reported yields of approximately 78%. rsc.org
Esterification and Functionalization with Acryloyloxyhexyl Chains
Once the 4,4'-dihydroxyazobenzene core is formed, the flexible side chains are attached in a two-step functionalization process.
Etherification: The first step is a Williamson ether synthesis, a reliable method for forming ethers. masterorganicchemistry.comwikipedia.org The 4,4'-dihydroxyazobenzene is reacted with a bifunctional hexyl spacer, such as 6-chloro-1-hexanol or 1,6-dibromohexane. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), with a base such as potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl groups. A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction. rsc.org This step attaches the six-carbon aliphatic chains to the azobenzene core via ether linkages, yielding the intermediate 4,4'-Bis(6-hydroxyhexyloxy)azobenzene.
Esterification: The terminal acrylate groups are introduced by reacting the hydroxyl groups of the intermediate with acryloyl chloride. This reaction is performed in a solvent like tetrahydrofuran (B95107) (THF) at 0°C in the presence of a base, such as triethylamine, which acts as an acid scavenger. rsc.org A polymerization inhibitor like hydroquinone (B1673460) is often added to prevent the premature polymerization of the acrylate groups. rsc.org This final step yields the target molecule, this compound.
Purification and Isolation Techniques in Academic Synthesis
Purification at each stage of the synthesis is critical to obtain a high-purity final product suitable for polymerization into liquid crystal materials.
Precipitation and Recrystallization: The 4,4'-dihydroxyazobenzene intermediate is typically purified by precipitation from the reaction mixture followed by recrystallization. A common solvent system for this is an ethanol/water mixture, which effectively removes unreacted starting materials and inorganic salts. rsc.org
Washing and Extraction: After the etherification and esterification steps, the crude product is often worked up by pouring the reaction mixture into a large volume of water and extracting the product into an organic solvent like ethyl acetate (B1210297). The organic layer is then washed sequentially with water and brine to remove water-soluble impurities. rsc.org
Column Chromatography: For high-purity samples, especially for liquid crystal applications, column chromatography is the preferred method. Silica gel is used as the stationary phase, and a solvent system of petroleum ether and ethyl acetate can be employed to separate the desired product from byproducts and unreacted intermediates. nih.gov
Design Principles for Structural Analogues and Derivatives
The properties of this compound can be precisely tuned by modifying its molecular structure. These modifications can alter its photo-isomerization behavior, liquid crystalline phases, and solubility. mdpi.com
Altering the Azobenzene Core: Introducing substituents onto the aromatic rings can significantly impact the molecule's electronic properties. Electron-donating or electron-withdrawing groups can shift the absorption spectrum of the azobenzene unit, enabling photo-switching with different wavelengths of light. nih.govacs.org For example, adding fluorine atoms can influence the liquid crystal phase behavior and photoswitching properties. rhhz.net
Modifying the Flexible Spacer: The length of the alkyl chain (the hexyloxy group) plays a crucial role in determining the liquid crystalline properties (mesophase behavior) of the molecule. Varying the chain length can stabilize different liquid crystal phases (e.g., nematic, smectic) and alter the transition temperatures. nih.gov
Changing the Polymerizable Group: While acrylate is common, it can be replaced with other polymerizable groups like methacrylate. This modification affects the polymerization kinetics and the properties of the resulting polymer network, such as its glass transition temperature and mechanical strength.
Synthetic strategies for creating these analogues often employ versatile reactions like Suzuki or Sonogashira cross-coupling and nucleophilic aromatic substitution (SNAr) on appropriately functionalized azobenzene cores. acs.org
Scalability and Efficiency of Synthetic Routes for Research Purposes
The described synthetic route is well-suited for research-scale synthesis, typically producing quantities in the gram to multi-gram range.
Efficiency: The yields for each step are generally good for laboratory-scale preparations. The azo coupling to form the core can achieve yields of around 78%. rsc.org Subsequent etherification and esterification reactions are also typically efficient.
Scalability: While the procedures are robust, scaling up beyond the gram scale can present challenges. The diazotization reaction is exothermic and requires careful temperature control, which becomes more difficult on a larger scale. Purification by column chromatography can also become cumbersome and time-consuming for large quantities. For industrial-scale production, alternative methods like continuous flow synthesis are being explored to improve safety, efficiency, and scalability. nih.gov Reagent availability is generally not a limiting factor, as the precursors are common laboratory chemicals.
Table 2: Summary of Synthetic Route and Conditions
| Step | Reaction Type | Key Reagents | Typical Yield |
|---|---|---|---|
| 1. Core Formation | Azo Coupling | p-Aminophenol, Phenol, NaNO₂, HCl, NaOH | ~78% |
| 2. Etherification | Williamson Ether Synthesis | 4,4'-dihydroxyazobenzene, 6-chloro-1-hexanol, K₂CO₃, DMF | Good |
| 3. Esterification | Acylation | 4,4'-Bis(6-hydroxyhexyloxy)azobenzene, Acryloyl chloride, Et₃N, THF | Good |
Photochemical Mechanisms and Dynamics of 4,4 Bis 6 Acryloyloxy Hexyloxy Azobenzene
Fundamental Photoisomerization Pathways (Trans-to-Cis and Cis-to-Trans)
The photoisomerization of azobenzene (B91143) derivatives, including 4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene, is a reversible process driven by light. rsc.org The molecule exists in two isomeric forms: the thermodynamically stable, linear trans isomer and the metastable, bent cis isomer. semanticscholar.orgnih.gov The distance between the ends of the azobenzene molecule significantly changes during this process, contracting from about 10 Å in the trans state to approximately 5.9 Å in the cis state. researchgate.net
Trans-to-Cis Isomerization: Upon irradiation with light of an appropriate wavelength, typically in the ultraviolet (UV) range, the trans isomer is excited from the ground state (S₀) to an excited singlet state (S₁ or S₂). rsc.org The primary absorption band for trans-azobenzenes is the intense π–π* transition (S₀ → S₂), usually found in the UV region. nih.gov A much weaker n–π* transition (S₀ → S₁) occurs at longer wavelengths, in the visible region. nih.gov Following excitation, the molecule undergoes a conformational change, leading to the formation of the cis isomer. researchgate.net
Cis-to-Trans Isomerization: The reverse process, from the metastable cis isomer back to the stable trans form, can be induced in two ways. rsc.orgrsc.org
Photochemical Isomerization: Irradiation with visible light, corresponding to the n–π* absorption band of the cis isomer, can drive the molecule back to the trans state. researchgate.net
Thermal Isomerization: In the absence of light, the cis isomer can thermally relax back to the more stable trans isomer. researchgate.netrsc.org This process is crucial as it determines the lifetime of the cis state in the dark. rsc.org
The exact mechanism of isomerization (rotation around the N=N bond versus inversion through a planar transition state) has been a subject of extensive study and can be influenced by factors such as the molecule's substitution pattern and its environment. rsc.orgnih.gov
Wavelength Dependence of Photoisomerization in this compound
The efficiency and direction of photoisomerization are highly dependent on the wavelength of the incident light, as this determines which electronic transitions are excited. nih.gov The absorption spectra of the trans and cis isomers are distinct and overlap only partially, allowing for wavelength-selective control of the isomerization process. researchgate.net
For typical azobenzene compounds, the following patterns are observed:
Trans-to-cis isomerization is most efficiently induced by UV light, which excites the strong π–π* electronic transition of the trans isomer. mdpi.com For many azobenzene derivatives, this corresponds to wavelengths around 365 nm. researchgate.net
Cis-to-trans isomerization is typically triggered by visible light, often in the blue region of the spectrum (~450 nm), which corresponds to the n–π* transition of the cis isomer. researchgate.net
Upon UV irradiation, the intensity of the π–π* absorption band decreases, while the n–π* band's intensity increases, signaling the conversion of trans isomers to cis isomers. researchgate.netresearchgate.net The reverse occurs upon exposure to visible light. This reversible change in the absorption spectrum is the hallmark of photochromic materials. nih.gov The specific absorption maxima for this compound will be influenced by its alkoxy substituents, but are expected to fall within these general ranges.
| Isomerization Pathway | Typical Excitation Wavelength | Electronic Transition |
|---|---|---|
| Trans → Cis | ~365 nm (UV) | π–π |
| Cis → Trans | ~450 nm (Visible) | n–π |
Kinetics and Rate Control of Photoinduced Isomerization
The kinetics of photoisomerization describe the rate at which the conversion between isomers occurs. This process is often not a simple, single-exponential decay but can exhibit more complex behavior, especially in condensed phases like polymer films. elsevierpure.com Studies on azobenzene in polymer matrices have revealed that the photoisomerization can often be described by fast and slow kinetic modes. elsevierpure.com
Several factors can influence the rate of isomerization:
Light Intensity: The rate of photoisomerization is dependent on the intensity of the irradiating light. semanticscholar.org
Matrix Environment: The surrounding medium significantly affects isomerization rates. In solution, molecules have greater freedom of movement. However, in a solid polymer matrix, such as one that would be formed by polymerizing the acrylate (B77674) groups of this compound, the restricted mobility and reduced free volume can slow down the isomerization process compared to that in solution. semanticscholar.orgnih.gov This steric hindrance can inhibit the large-scale conformational change required for isomerization. semanticscholar.org
Temperature: Temperature can affect the rate of thermal cis-to-trans relaxation. Higher temperatures generally accelerate this process. rsc.org
Substituents: The electronic nature of substituents on the azobenzene rings can alter the energy barriers for isomerization and thus affect the rates. rsc.orgnih.gov
Under continuous irradiation, a photostationary state (PSS) is reached, where the rates of the forward (trans to cis) and reverse (cis to trans) photoreactions are equal. semanticscholar.org The composition of isomers at the PSS depends on the excitation wavelength and the absorption characteristics of the two isomers at that wavelength. semanticscholar.org
Excited State Dynamics and Relaxation Processes
Following the absorption of a photon, the azobenzene molecule undergoes a series of ultrafast processes on the femtosecond to picosecond timescale. nih.govosu.edu These dynamics involve transitions between different electronic states and ultimately lead to either isomerization or a return to the initial state.
Upon excitation to the S₂ (ππ) state, the molecule typically undergoes a very rapid, sub-picosecond internal conversion to the S₁ (nπ) state. uni-kiel.de From the S₁ state, the molecule's trajectory leads it towards a region of the potential energy surface known as a conical intersection. This is a point where the S₁ and S₀ (ground state) surfaces meet, providing an efficient pathway for non-radiative relaxation back to the ground state. chemrxiv.org
Depending on the geometry of the molecule as it passes through the conical intersection, it will relax into either the trans or the cis ground state configuration. chemrxiv.org The competition between different relaxation channels and isomerization pathways (e.g., rotation vs. inversion) can be influenced by factors such as spatial confinement and intermolecular interactions, which can trap excited-state species and alter the isomerization yields. rsc.org
Influence of Molecular Structure on Photochromic Performance
The specific chemical structure of this compound plays a critical role in defining its photochromic properties.
Azobenzene Core: The central N=N double bond is the photoactive heart of the molecule, enabling the E/Z isomerization. rsc.org
Symmetrical Alkoxy Substituents: The two (acryloyloxy)hexyloxy chains are attached at the para positions (4 and 4') of the phenyl rings. Such electron-donating alkoxy groups are known to influence the electronic structure, affecting the wavelengths of the π–π* and n–π* transitions. nih.gov
Flexible Spacers: The hexyloxy chains -(CH₂)₆- provide flexibility and act as spacers between the rigid azobenzene core and the reactive end groups. This flexibility can influence how the molecules pack in a liquid crystal or polymer network, which in turn affects the free volume available for isomerization. researchgate.net
Acryloyloxy End Groups: The terminal acrylate groups (-O-C(O)-CH=CH₂) are polymerizable. researchgate.net When polymerized, these groups form a cross-linked network, embedding the azobenzene units within a polymer matrix. This covalent linkage severely restricts the mobility of the chromophores, which can suppress isomerization in the solid state but is also the basis for generating photomechanical effects. mdpi.com The transformation from a linear trans to a bent cis shape at the molecular level can induce macroscopic stress and deformation in the polymer material. researchgate.net
Intermolecular Interactions and Their Impact on Photochemical Response
In the condensed phase (e.g., as a liquid crystal, in a polymer film, or as a crystal), the photochemical response of this compound is heavily influenced by intermolecular interactions. rsc.org
π–π Stacking: The aromatic phenyl rings of the azobenzene units can engage in π–π stacking. These interactions can lead to the formation of aggregates (such as H-aggregates), which exhibit different absorption spectra compared to isolated molecules, often showing a blue-shift (hypsochromic shift). rsc.org Strong π–π interactions can be considered physical crosslinking points that can enhance properties like shape memory in polymers. rsc.org
Steric Hindrance: In densely packed systems, the free volume required for the large-scale motion of isomerization is limited. semanticscholar.org Neighboring molecules can sterically hinder the rotation or inversion of the azobenzene core, leading to a lower quantum yield of isomerization and slower kinetics compared to dilute solutions. semanticscholar.orgrsc.org
Van der Waals Forces: The flexible hexyloxy chains contribute to van der Waals interactions, influencing the packing and phase behavior of the material. nih.gov
These intermolecular forces are fundamental to the behavior of azobenzene-containing materials. While they can sometimes suppress the photochemical response by restricting molecular motion, they are also essential for translating the molecular isomerization into macroscopic effects, such as the photomechanical bending of crystals or the contraction of polymer films. mdpi.comresearchgate.net Therefore, the design of photo-responsive materials involves balancing the need for molecular mobility with the necessity of collective interactions. rsc.org
Polymerization and Network Formation Utilizing 4,4 Bis 6 Acryloyloxy Hexyloxy Azobenzene
Role of 4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene as a Crosslinker in Polymer Networks
This compound is a difunctional monomer specifically designed to act as a crosslinking agent in the formation of polymer networks. Its molecular architecture consists of a central, rigid azobenzene (B91143) core flanked by flexible hexyloxy spacers, with a reactive acrylate (B77674) group at each terminus. This dual-functionality allows it to covalently bond with and bridge multiple growing polymer chains, transforming a system of linear or branched polymers into a cohesive, three-dimensional network.
The significance of this particular crosslinker lies in the photochromic nature of its central azobenzene unit. The azobenzene moiety can undergo a reversible trans-cis isomerization when irradiated with light of specific wavelengths, typically UV light for the trans-to-cis transition and visible light for the reverse. In the trans state, the molecule has a linear, rod-like shape that favors the formation of ordered structures, such as liquid crystal phases. The cis state, however, has a bent, banana-like shape. When incorporated into a polymer network, this molecular-level shape change exerts mechanical stress, leading to macroscopic changes in the material's shape, dimensions, or orientation. alfachemch.com This property is fundamental to the creation of photo-responsive and photo-mechanical materials. alfachemch.com
Free-Radical Polymerization Mechanisms for Acrylate Moieties
The terminal acrylate groups of this compound are readily polymerized through a free-radical chain-growth mechanism. This process can be initiated by either thermal energy or electromagnetic radiation.
Thermal Initiation: This method involves the use of a thermal initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN). When heated, these molecules decompose to generate highly reactive free radicals. The radical then attacks the carbon-carbon double bond of an acrylate group, initiating the polymerization cascade. The reaction proceeds through propagation, where the radical end of the growing chain adds to successive monomer units, and is eventually terminated by processes like radical combination or disproportionation. For instance, a similar azobenzene-containing polymer, Poly[4-[2-(methacryloyloxy)ethyl]azobenzene], has been synthesized using benzoyl peroxide as an initiator at 90 °C. mcgill.ca
Photoinitiation: Alternatively, polymerization can be initiated by a photoinitiator that, upon absorbing light (usually in the UV or near-visible spectrum), generates free radicals. This method is particularly advantageous as it allows for spatial and temporal control over the polymerization process. The choice of photoinitiator is crucial to ensure its absorption spectrum does not significantly overlap with that of the azobenzene unit, to prevent unintended photo-isomerization during network formation.
Photo-Induced Crosslinking and Polymerization Strategies
Photo-induced polymerization is a powerful strategy for fabricating polymer networks with this compound, offering rapid reaction times and the ability to create spatially defined patterns. wikipedia.org The process involves mixing the monomer and crosslinker with a small amount of a photoinitiator. Irradiation with light of an appropriate wavelength activates the initiator, producing radicals that trigger the rapid crosslinking of the acrylate groups. wikipedia.org
A common and effective strategy for creating highly ordered, anisotropic materials is a two-step polymerization-crosslinking process.
First, a mixture of a monofunctional liquid crystalline monomer and the difunctional this compound crosslinker is polymerized, often thermally with a minimal amount of initiator, to form linear, soluble polymers or a viscous syrup.
Next, this prepolymer material is processed to induce a specific alignment of the mesogenic (azobenzene) units, for example, by mechanical stretching or by confining it within a liquid crystal cell with specially treated surfaces.
Finally, while maintaining this alignment, the material is irradiated with light to activate the photoinitiator, which initiates the crosslinking of the remaining acrylate groups. This step permanently locks the desired molecular orientation into the polymer network, resulting in an anisotropic material with programmed actuating capabilities.
Incorporation into Liquid Crystalline Polymer (LCP) and Liquid Crystal Elastomer (LCE) Architectures
The molecular structure of this compound makes it an exemplary building block for light-responsive Liquid Crystalline Polymers (LCPs) and Liquid Crystal Elastomers (LCEs). alfachemch.com The rigid azobenzene core acts as a mesogen, a molecular unit that promotes the formation of liquid crystalline phases (e.g., nematic, smectic). The flexible hexyloxy chains provide the necessary molecular mobility for these ordered phases to form.
In the synthesis of LCEs, this compound is typically used as a crosslinker in combination with a monofunctional liquid crystal monomer, such as 6-[4-(4-hexyloxyphenylazo)phenoxy]hexylacrylate. researchgate.net The monofunctional monomer forms the main polymer backbone, while this compound creates covalent links between these chains. The resulting networks are lightly crosslinked, allowing for significant, reversible shape changes driven by the photo-isomerization of the azobenzene units. alfachemch.com
For more rigid LCP applications, higher concentrations of the crosslinker can be employed to create a densely crosslinked network. These materials exhibit enhanced thermal stability and mechanical robustness while retaining the anisotropic properties conferred by the liquid crystalline order.
Control over Network Architecture and Crosslink Density
The macroscopic properties of the final polymer material, including its stiffness, responsiveness, and actuation behavior, are directly governed by the network architecture, particularly the crosslink density. This can be precisely controlled through several synthetic parameters.
The most direct method of control is adjusting the molar ratio between the difunctional crosslinker and any monofunctional co-monomers. A higher relative concentration of this compound leads to a higher crosslink density, resulting in a stiffer material with a higher elastic modulus and typically a smaller, but more forceful, photo-induced deformation. Conversely, a lower crosslinker concentration produces a softer, more flexible elastomer capable of larger deformations.
The table below shows an exemplary formulation for an azobenzene liquid crystal polymer film, illustrating the molar ratio between the monomer and the crosslinker.
| Component | Function | Chemical Name | Amount (mmol) | Molar Percentage |
|---|---|---|---|---|
| A6AB6 | Monomer | 6-[4-(4-hexyloxyphenylazo)phenoxy]hexylacrylate | 6.6 x 10⁻² | 70.2% |
| DA6AB | Crosslinker | This compound | 2.8 x 10⁻² | 29.8% |
| Irgacure 784 | Photoinitiator | Bis(η5-2,4-cyclopentadien-1-yl)-bis(2,6-difluoro-3-(1H-pyrrol-1-yl)-phenyl) titanium | ~1.9 x 10⁻³ | 2 mol% of total monomers |
Data sourced from a study on azobenzene liquid crystal polymer films. researchgate.net
Other factors influencing the final architecture include the conditions during polymerization (e.g., temperature, solvent) and the degree of molecular alignment imposed on the liquid crystal phase at the moment of photo-crosslinking.
Polymerization Efficiency and Conversion Studies
The conversion of acrylate groups during polymerization is commonly monitored using analytical techniques like Fourier-Transform Infrared (FTIR) spectroscopy. The progress of the reaction can be quantified by tracking the decrease in the intensity of absorption bands characteristic of the acrylate C=C double bond, typically found around 1635 cm⁻¹.
The efficiency of photopolymerization is influenced by several factors, including the concentration of the photoinitiator, the intensity of the irradiation source, and the reaction temperature. While higher light intensity can increase the rate of polymerization, it must be carefully optimized to avoid creating inhomogeneous networks, where rapid curing at the surface can shield the bulk material from receiving sufficient light. Studies on similar azobenzene polymer systems have reported polymerization yields of around 40% under specific thermal initiation conditions. mcgill.ca Achieving high conversion is essential for creating a stable and well-defined network with reliable photo-responsive properties.
Advanced Materials Applications and Engineering of Systems Containing 4,4 Bis 6 Acryloyloxy Hexyloxy Azobenzene
Photoresponsive Liquid Crystal Elastomers (LCEs) and Networks
Liquid Crystal Elastomers (LCEs) are a class of smart materials that merge the elastic properties of rubber with the orientational order of liquid crystals. illinois.edu By incorporating photochromic molecules such as 4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene, these materials can undergo significant, reversible changes in shape and dimension upon exposure to specific wavelengths of light. illinois.edualfachemch.com The azobenzene (B91143) unit undergoes a reversible trans-cis isomerization when irradiated with light, a molecular-level change that translates into macroscopic mechanical work. illinois.eduwisc.edu This process allows for the remote, non-contact control of the material's physical form. mdpi.com
Light-Induced Actuation and Macroscopic Shape Changes
The fundamental mechanism behind light-induced actuation in LCEs containing this compound is the photoisomerization of the azobenzene chromophore. wisc.edu The elongated, more stable trans isomer converts to the bent, higher-energy cis isomer upon UV light irradiation (typically 350-380 nm). illinois.edu This structural change disrupts the orientational order of the liquid crystal mesogens within the elastomer network, causing a macroscopic contraction or deformation. illinois.eduwisc.edu The material can then revert to its original shape when the cis isomer is converted back to the trans form, a process that can be triggered by visible light (e.g., blue light) or heat. illinois.edursc.org
This principle has been harnessed to create various forms of actuators. For instance, LCEs prepared by direct ink writing (4D printing) can be programmed with a specific molecular orientation, allowing for complex, controlled shape changes like bending and folding upon illumination. rsc.orgtue.nl The small molecular structural change from the photo-isomerization of azobenzene translates into significant macroscopic transformations, enabling applications such as light-driven soft actuators, artificial muscles, and micromechanical devices. alfachemch.comwisc.edu Research has demonstrated that these actuators can exhibit substantial contractions; in one study, a maximum contraction of 47% of the initial length was achieved when irradiating a sample in air. rsc.org
Photomechanical Performance and Stress Generation
The transition between trans and cis isomers generates internal stress within the polymer network, which is the driving force for photomechanical actuation. illinois.edu The performance of these materials is often evaluated by their ability to perform mechanical work, such as lifting a load, in response to light.
Studies on 4D-printed LCE actuators containing azobenzene have demonstrated effective photomechanical work performance even under challenging conditions, such as when submerged in a biological buffer. rsc.org In these experiments, actuators weighing only a few milligrams were capable of lifting loads more than 200 times their own weight over several cycles without compromising their structural integrity. rsc.org The photo-induced contraction under load was measured to be in the range of 7% of the actuator's initial length. rsc.org This highlights the efficiency with which molecular-level isomerization is converted into macroscopic mechanical force.
| Actuator Characteristic | Performance Metric | Condition | Reference |
| Maximum Contraction | 47% of initial length | In Air | rsc.org |
| Contraction Under Load | ~7% of initial length | In PBS Buffer | rsc.org |
| Work Capacity | Lifted >200x own weight | In PBS Buffer | rsc.org |
Photo-Induced Alignment and Orientation Control
Beyond actuation, the photoisomerization of azobenzene moieties can be used to control the alignment of mesogens within a liquid crystal system. alfachemch.commdpi.com When exposed to linearly polarized light, azobenzene molecules tend to align their long axes perpendicular to the direction of polarization. mdpi.com This orientation can then be transferred to the surrounding liquid crystal mesogens, effectively "writing" a specific alignment pattern into the material using light. mdpi.com
This non-contact photo-alignment method is an alternative to traditional mechanical rubbing techniques and allows for the creation of complex, high-resolution spatial alignments. mdpi.com The process is crucial for programming the response of LCEs and for applications in optics and photonics. mdpi.comrsc.org The ability to precisely control the alignment of the printed materials allows for the programming of the material's response, enabling structures to change their shape in a controlled manner. rsc.org Materials containing azobenzene diacrylates can be cured and patterned with green light and subsequently photoaligned with blue light, demonstrating versatile optical control over the material's structure. rsc.org
Reversible Deformation and Hysteresis Characteristics
A key feature of azobenzene-containing LCEs is the reversibility of their deformation. The shape change induced by UV light can be reversed by subsequent irradiation with a different wavelength, typically blue or green light, which facilitates the back-isomerization from cis to trans. rsc.org This allows for multiple cycles of actuation. For example, after a photo-induced contraction, irradiation with blue light for a short period can lead to the recovery of the sample's initial length with minimal error. rsc.org
The dynamic response of these materials is often rapid. In some systems, the deformation quickly reverts to the initial state after the light source is disengaged, suggesting that the photomechanical stresses induced by the trans-to-cis isomerization are not sufficient to maintain the deformed state without continuous illumination. tue.nl This rapid relaxation is often indicative of a photothermal effect contributing to the actuation, where light absorption also causes localized heating. tue.nl The ability to cycle between states is crucial for applications requiring repeatable motion, although the long-term stability and potential for photodegradation remain important areas of research.
Molecular Solar Thermal (MOST) Energy Conversion and Storage Systems
Molecular Solar Thermal (MOST) systems offer a novel approach to harvesting and storing solar energy. mdpi.com These systems utilize photochromic molecules that, upon absorbing sunlight, switch to a high-energy, metastable isomer. rsc.org The energy is stored in the chemical bonds of this isomer and can be released on demand as heat, triggered by a catalyst or an external stimulus. rsc.orgnih.gov Azobenzene derivatives are extensively researched for MOST applications due to their high thermal stability, excellent cycling stability, and the tunability of their molecular structure. mdpi.comresearchgate.net
Energy Density and Storage Capacity of Azobenzene-Based Materials
The energy density—the amount of energy stored per unit of mass—is a critical parameter for evaluating the performance of MOST materials. mdpi.com Research has focused on designing azobenzene-based molecules that can maximize this value. One strategy involves linking multiple azobenzene units together, as this can increase the energy storage capacity per molecule. mdpi.comrsc.org
While data for this compound itself is not specified, studies on structurally similar bis-azobenzene compounds provide valuable insights. For example, a novel MOST material connecting two azobenzene molecules with a short linkage demonstrated a remarkable energy density of 275.03 J/g. mdpi.com Other research has explored functionalizing carbon nanotubes with azobenzene, which can increase the energy storage per molecule by over 250% compared to gas-phase azobenzene. mit.edu The table below compares the energy densities of various azobenzene-based systems.
| Azobenzene System | Energy Density | Notes | Reference |
| Bis-Azobenzene (bis-AZO) | 275.03 J/g (0.275 kJ/kg) | At 100% isomerization. | mdpi.com |
| m-bis-azobenzene | 272 J/g (0.272 kJ/kg) | Two azobenzene units linked by a benzene (B151609) ring. | mdpi.com |
| p-bis-azobenzene | 255 J/g (0.255 kJ/kg) | Two azobenzene units linked by a short group. | mdpi.com |
| Liquid 2,6-difluoroazobenzene | 218 kJ/kg | For 100% (Z)-isomer. | nih.gov |
| Azobenzene/Carbon Nanotubes | ~100-200 Wh/kg (~360-720 kJ/kg) | Gravimetric energy density. | mit.edu |
These values demonstrate the potential of azobenzene-based materials for solar thermal energy storage. The development of systems with higher energy densities and long-term stability is a key objective for the practical application of MOST technology in areas like residential heating and off-grid power. mdpi.comrsc.org
Thermal and Photochemical Cycling Stability
The long-term performance and reliability of materials based on this compound hinge on their ability to withstand repeated thermal and photochemical cycles without significant degradation. The core process, the trans-cis isomerization, must remain efficient and reversible over thousands of cycles for practical applications.
Research into azobenzene-based molecular solar thermal fuels (MOSTs) highlights their excellent thermal and photochemical cycling stability. researchgate.netadhesion.kr The incorporation of azobenzene moieties into polymer matrices, particularly as crosslinked liquid crystal elastomers (LCEs), contributes significantly to this stability. The network structure restricts excessive molecular motion that could lead to side reactions or phase separation, thus preserving the photo-responsive character.
However, challenges remain, particularly under high-intensity irradiation or elevated temperatures, which can lead to irreversible photobleaching or thermal decomposition. Studies on azobenzene derivatives have shown that thermal stability can be greatly increased through molecular engineering, such as grafting the molecules onto stable backbones like carbon nitride sheets or by adding bulky functional groups that prevent unwanted intermolecular interactions. mdpi.comrsc.org For instance, functionalization can increase the thermal stability of azobenzene films up to 180 °C. mdpi.comnih.gov The fatigue resistance is a critical parameter, and studies on switchable pressure-sensitive adhesives have demonstrated that some systems can endure at least 30 cycles of repeated adhesion switching without losing adhesive force, indicating robust photochemical stability. synthon-chemicals.comchemicalbook.com
| Parameter | Observation | Significance | Reference |
|---|---|---|---|
| Cycling Stability | Excellent in molecular solar thermal fuels (MOSTs) and polymer networks. | Ensures long-term device performance and reliability. | researchgate.netadhesion.kr |
| Thermal Stability | Can be enhanced up to 180 °C through molecular engineering. | Broadens the operational temperature range of devices. | mdpi.comnih.gov |
| Photochemical Fatigue | Systems can withstand numerous cycles (e.g., 30+ for adhesives) without performance loss. | Crucial for applications requiring frequent switching, like actuators or data storage. | synthon-chemicals.comchemicalbook.com |
Strategies for Enhancing Energy Release and Conversion
In applications such as solar thermal fuels, the efficiency of energy storage and the rate of its subsequent release are paramount. The energy density of systems containing this compound is directly related to the number of photo-active azobenzene units and the efficiency of their isomerization.
Several strategies have been developed to enhance both energy storage density and the kinetics of heat release:
Molecular Engineering: A primary strategy involves modifying the molecular structure of the azobenzene compound itself. Creating molecules with multiple azobenzene units, such as "bis-AZO" compounds, has been shown to significantly increase energy density. researchgate.netadhesion.kr For example, a bis-azobenzene molecule linked by a short alkyl group demonstrated a remarkable energy density of 275.03 J/g. researchgate.netadhesion.kr Functionalizing azobenzene derivatives with bulky aromatic groups (like phenyl or biphenyl) can also improve energy storage and chargeability in the solid state. mdpi.comnih.govsynthon-chemicals.com
Templating with Nanomaterials: Incorporating nanomaterials like carbon nanotubes (CNTs) or graphene can enhance energy storage density by templating the packing of azobenzene groups. researchgate.netsigmaaldrich.com This structured arrangement facilitates more efficient energy storage within the material.
Catalytic and Plasmonic Enhancement: The rate of energy release, typically a slow thermal relaxation process, can be accelerated. Catalysts can be employed to speed up the cis-to-trans back isomerization. researchgate.net Another innovative approach involves the use of gold nanoparticles. specificpolymers.com These nanoparticles, through localized surface plasmon resonance, can be excited by a specific wavelength of light (e.g., 520 nm) to trigger a rapid, localized heating effect, which in turn accelerates the cis-to-trans isomerization and provides a rapid, optically-triggered heat release at room temperature. specificpolymers.com This method has achieved temperature increases of up to 8.8 °C. specificpolymers.com
| Strategy | Mechanism | Resulting Improvement | Reference |
|---|---|---|---|
| Bis-Azobenzene Molecules | Increases the number of photo-switches per molecule. | Energy density increased to 275.03 J/g. | researchgate.netadhesion.kr |
| Bulky Functional Groups | Prevents crystallization and improves molecular packing. | Achieved record energy density of 135 J/g in solid-state fuels. | mdpi.comsynthon-chemicals.com |
| Gold Nanoparticles | Plasmon-induced heating triggers rapid isomerization. | Optically-triggered heat release with ΔT up to 8.8 °C. | specificpolymers.com |
| Carbon Nanotube Templating | Enhances packing of azobenzene groups. | Largely enhanced energy storage density. | researchgate.netsigmaaldrich.com |
Optical Actuators and Photo-Controlled Devices
The ability of this compound to induce mechanical strain in a polymer network upon illumination makes it a key component in optical actuators. When incorporated into a liquid crystal elastomer (LCE), the molecular-level conformational change of the azobenzene unit disrupts the local liquid crystalline order, leading to a macroscopic shape change in the material. researchgate.netnih.govscholaris.ca
These azo-LCEs can be engineered to perform various modes of deformation, including bending, twisting, and rolling, by programming the initial alignment of the liquid crystal director. nih.gov This allows for the creation of complex, light-controlled movements. The process is reversible; irradiating the material with a different wavelength of light (e.g., visible light) regenerates the trans isomer, restoring the liquid crystal order and returning the actuator to its original shape. researchgate.net
The performance of these actuators, such as the degree of contraction and the speed of response, is tunable by varying factors like crosslink density and the concentration of the azobenzene monomer. researchgate.net Researchers have demonstrated that these actuators can perform significant photomechanical work, with some LCEs capable of lifting objects many times their own weight. alfachemch.com This wireless and precise control offered by light makes these materials highly promising for applications in soft robotics, microfluidics, and biomedical devices. nih.govalfachemch.commdpi.com
Application in 4D Printing of Responsive Structures
4D printing extends 3D printing by incorporating materials that can change their shape or function over time in response to an external stimulus, with time being the fourth dimension. mdpi.com this compound is a critical enabler for light-responsive 4D printing. It is formulated into specialized "inks," often based on liquid crystal oligomers, for use in techniques like direct ink writing (DIW). chemicalbook.comachemblock.com
During the DIW process, the shear forces in the printing nozzle align the liquid crystal molecules, including the azobenzene derivative, in a specific direction. alfachemch.comachemblock.com This alignment is then locked in place by photopolymerization. The resulting printed object has a pre-programmed director field that dictates how it will deform when subsequently exposed to a stimulus light. alfachemch.com
This technology allows for the fabrication of complex, self-actuating structures with high spatial resolution. For example, a single ink containing this compound can be used to print a device with multiple functionalities, such as simultaneous structural color and actuation, by controlling the molecular alignment during the printing process. chemicalbook.comachemblock.com This capability opens the door to creating sophisticated soft robots, deployable structures, and biomedical scaffolds that can be controlled remotely and precisely with light.
Reconfigurable Optical Gratings and Holographic Systems
The photo-induced changes in the refractive index and birefringence of polymers containing this compound are exploited in the fields of optics and data storage. When exposed to an interference pattern of light, these materials can form surface relief gratings (SRGs) or internal volume gratings due to the light-induced mass transport and reorientation of the azobenzene chromophores.
These gratings are essential components in various optical devices:
Reconfigurable Bragg Gratings: A Bragg grating combined with an azobenzene polymer overlay can be tuned by light. The photo-induced change in the polymer's refractive index alters the effective refractive index of the grating, thereby shifting its filtered wavelength. This allows for the creation of reconfigurable optical filters and switches for telecommunications.
Holographic Data Storage: Azobenzene-containing polymers are promising media for rewritable holographic data storage. Information can be recorded as a hologram (an interference pattern) within the material. The ability to optically write, read, and erase these holograms offers the potential for high-density, rewritable optical memory systems. However, challenges related to light sensitivity, response time, and the stability of the stored information are still areas of active research.
The ability to optically erase and rewrite these gratings allows for the dynamic reconfiguration of optical elements and the creation of complex, spatially varying surface topographies.
Smart Adhesives and Coatings with Light-Tunable Properties (Comparative Analysis)
The principle of photo-induced phase transition in azobenzene-containing polymers has been successfully applied to create smart adhesives and coatings whose properties can be controlled by light.
Smart Adhesives: Adhesives incorporating azobenzene derivatives can be switched between a high-adhesion "on" state and a low-adhesion "off" state. synthon-chemicals.comchemicalbook.com The mechanism is based on a reversible solid-to-liquid transition. researchgate.netmdpi.com In the stable trans state, the material is solid and functions as a strong adhesive. Upon UV irradiation, the isomerization to the bent cis form disrupts the molecular packing, effectively "melting" the material into a liquid state with low adhesion, allowing for easy debonding on demand. researchgate.netmdpi.com
A comparative analysis of different molecular architectures reveals key design principles:
Molecular Weight and Flexibility: Higher molecular weight generally improves cohesive strength but can make the light-induced solid-to-liquid transition more difficult. researchgate.net Incorporating flexible substituents (e.g., alkoxy chains) on the azobenzene unit can lower the transition temperature, enabling switching at room temperature.
Polymer Architecture: The architecture of the block copolymers used has a significant impact. Compared to simple diblock copolymers, ABA triblock and 4-arm star-block copolymers can enhance adhesion strength while maintaining a low residual adhesion after UV exposure. researchgate.net
Additives: Blending an azobenzene-containing acrylic polymer with low molecular weight azobenzene compounds can significantly improve switching speed and performance. The length of the aliphatic chains on these compounds influences the required UV intensity and the final adhesion force. synthon-chemicals.comchemicalbook.com
Light-Tunable Coatings: The same principles apply to coatings, though the focus is often on different properties. Protective coatings can be designed for on-demand removal or to have switchable surface properties like wettability or topography. alfachemch.com For example, thin polymer coatings (like parylene C) can be used to stabilize light-responsive azobenzene films, particularly in aqueous or biological environments, allowing for the dynamic photopatterning of surfaces for cell culture applications.
Compared to adhesives, the primary goal for many smart coatings is not necessarily a full solid-to-liquid transition but rather a controlled change in surface energy or morphology. In contrast to thermally activated systems, which require heating the entire component, light-responsive adhesives and coatings offer superior spatial and temporal control, allowing for precise, on-demand switching without damaging sensitive substrates. chemicalbook.com
Characterization Methodologies in Academic Research on 4,4 Bis 6 Acryloyloxy Hexyloxy Azobenzene
Spectroscopic Analysis for Structural Confirmation and Electronic Transitions (e.g., UV-Vis, IR, NMR)
Spectroscopic methods are fundamental to confirming the molecular structure of 4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene and understanding its electronic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to verify the chemical structure by identifying the protons in the molecule. Although a specific spectrum for this exact compound is not publicly available, based on its structure and data from analogous compounds, a predictable pattern of signals would be expected. This would include characteristic peaks for the aromatic protons on the azobenzene (B91143) core, distinct signals for the protons on the hexyloxy spacer chains, and specific resonances for the vinyl protons of the terminal acrylate (B77674) groups.
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present. researchgate.net A typical spectrum would show a characteristic C=O stretching vibration from the acrylate's ester group, C-O-C stretching from the ether linkages, and various C=C and C-H vibrations from the aromatic rings and alkyl chains. The N=N stretching of the azo group is often weak in the infrared spectrum.
UV-Visible (UV-Vis) Spectroscopy: This technique is crucial for studying the electronic transitions of the azobenzene chromophore, which are responsible for its photo-isomerization. The trans isomer of azobenzene derivatives typically exhibits a strong absorption band corresponding to the π-π* transition and a weaker, lower-energy band for the n-π* transition. rsc.orgresearchgate.net Upon irradiation with UV light, the molecule isomerizes to the cis form, leading to a significant change in the absorption spectrum. This spectral change is the primary indicator of successful photoswitching. rsc.org
Interactive Table: Expected Spectroscopic Data for this compound
| Technique | Functional Group / Proton Environment | Expected Signal / Absorption Band |
| ¹H NMR | Aromatic protons (azobenzene) | ~6.9-7.9 ppm |
| Methylene protons adjacent to ether oxygen (-O-CH₂) | ~4.0-4.2 ppm | |
| Methylene protons adjacent to acrylate ester (-O-CH₂) | ~4.2-4.3 ppm | |
| Methylene protons of alkyl chain (-CH₂-) | ~1.3-1.9 ppm | |
| Acrylate vinyl protons (=CH₂) | ~5.8-6.4 ppm | |
| FTIR | Ester Carbonyl (C=O) | ~1720-1730 cm⁻¹ |
| Ether (C-O-C) | ~1100-1250 cm⁻¹ | |
| Aromatic (C=C) | ~1500-1600 cm⁻¹ | |
| Alkyl (C-H) | ~2850-2950 cm⁻¹ | |
| UV-Vis | π-π* transition (trans-isomer) | ~350-370 nm |
| n-π* transition (trans-isomer) | ~440-450 nm | |
| π-π* transition (cis-isomer) | ~250 nm |
Advanced Optical Spectroscopy for Photoisomerization Dynamics (e.g., Transient Absorption Spectroscopy, Heterodyne Transient Grating Method)
To understand the rapid structural changes that occur during photo-isomerization, researchers employ advanced, time-resolved spectroscopic techniques.
Transient Absorption Spectroscopy: This pump-probe technique allows for the observation of the ultrafast dynamics of photo-isomerization on timescales from femtoseconds to nanoseconds. acs.orgrsc.org An initial laser pulse (the pump) excites the molecule, and a second, delayed pulse (the probe) measures the absorption spectrum of the excited species. By varying the delay time, a "movie" of the electronic and vibrational states can be created, revealing the lifetimes of excited states and the rates of isomerization. acs.org For azobenzene derivatives, these studies show that the trans-to-cis isomerization following excitation occurs on a picosecond timescale. acs.org
Heterodyne Transient Grating (HD-TG) Method: The HD-TG technique is a powerful tool for studying the dynamics of photo-induced changes in materials, particularly in polymer films. spiedigitallibrary.org In this method, two interfering laser pulses create a transient grating of excited molecules within the sample. A probe beam is then diffracted by this grating, and the diffracted signal provides information about the change in the material's refractive index and absorption. spiedigitallibrary.org Studies on liquid crystal polymer films using this compound as a crosslinker have utilized the HD-TG method to measure the magnitude of the refractive index change and the lifetime of the cis isomer following UV pulse irradiation. spiedigitallibrary.org
Morphological and Microstructural Characterization (e.g., Scanning Tunneling Microscopy, Polarizing Optical Microscopy)
These microscopy techniques are used to visualize the physical structure and molecular arrangement of the compound, both as a monomer and within polymeric structures.
Scanning Tunneling Microscopy (STM): STM can provide molecular-level resolution images of molecules adsorbed on a conductive surface. While no specific STM studies on this compound were identified, the technique is widely used for other azobenzene derivatives to study their self-assembly into monolayers and to directly observe the trans-to-cis isomerization of individual molecules.
Polarizing Optical Microscopy (POM): As this compound is a liquid crystal, POM is an essential tool for characterizing its mesophases. nih.govnih.gov When viewed between crossed polarizers, the birefringent nature of the liquid crystal phases produces characteristic textures. researchgate.net These textures (e.g., schlieren textures for nematic phases) allow for the identification of the type of liquid crystal phase and the observation of defects. researchgate.net In polymers formed from this monomer, POM is used to confirm the alignment of the liquid crystal domains, which is crucial for achieving a directed macroscopic response to stimuli. azimuth-corp.com
Thermal Analysis Techniques for Phase Behavior (e.g., Differential Scanning Calorimetry)
The phase transitions and thermal stability of the compound are critical parameters, typically investigated using thermal analysis.
Differential Scanning Calorimetry (DSC): DSC is the primary method for determining the phase transition temperatures and associated enthalpy changes of liquid crystals. As the sample is heated or cooled at a controlled rate, the heat flow into or out of the sample is measured. Endothermic peaks on heating correspond to phase transitions, such as crystal-to-nematic (melting) and nematic-to-isotropic (clearing). For 4,4'-Bis[6-(acryloyloxy)hexyloxy)azobenzene, DSC analysis reveals its thermotropic liquid crystal behavior.
Interactive Table: Phase Transition Temperatures of this compound
| Transition | Abbreviation | Temperature (°C) |
| Crystal to Nematic | Cr → N | 106 |
| Nematic to Isotropic | N → I | 128 |
Data sourced from studies on the monomer, also referred to as DA6AB.
Rheological Studies of Polymer Melts and Elastomers
Rheology is the study of the flow of matter, and it is particularly important for understanding the processing of LCEs and their unique mechanical properties.
When this compound is used to formulate a polymerizable ink for applications like 3D printing, its rheological properties are critical. The viscosity and shear-thinning behavior of the monomer/oligomer mixture must be optimized for the printing process. After polymerization, the resulting LCE exhibits complex viscoelastic properties. Rheological studies on these elastomers can characterize their storage and loss moduli, which relate to their stiffness and damping capabilities. A key feature of LCEs is semi-soft elasticity, where the material can undergo significant deformation at low stress through the rotation of the liquid crystal director, a phenomenon that can be probed with rheological measurements. nih.gov
Advanced Techniques for Monitoring Macroscopic Responses (e.g., Video Analysis Methods, Real-time FTIR)
To characterize the performance of materials made from this compound, researchers must monitor their response to external stimuli in real-time.
Video Analysis Methods: LCEs containing this azobenzene crosslinker are known for their ability to undergo macroscopic shape changes, such as bending or contracting, when exposed to light. researchgate.netmdpi.com High-resolution video recording is a straightforward yet powerful method to quantify this photomechanical response. researchgate.net By analyzing the video frames, researchers can track key metrics like the bending angle, speed of actuation, and degree of contraction as a function of light intensity, polarization, and time. azimuth-corp.com
Real-time FTIR: During the formation of a liquid crystal elastomer, the acrylate groups of the monomer undergo polymerization. Real-time FTIR spectroscopy is an excellent in-situ technique to monitor this curing process. mdpi.comresearchgate.net By tracking the decrease in the intensity of the characteristic acrylate absorption bands over time, one can determine the reaction kinetics and the final degree of conversion. mdpi.com This is crucial for controlling the crosslink density of the polymer network, which in turn dictates the thermomechanical and photomechanical properties of the final material. azimuth-corp.com
Future Research Directions and Translational Perspectives for 4,4 Bis 6 Acryloyloxy Hexyloxy Azobenzene
The photochromic liquid crystal monomer, 4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene, stands as a cornerstone in the development of advanced photo-responsive materials. Its unique molecular architecture, featuring a central light-sensitive azobenzene (B91143) core flanked by flexible spacers and terminal polymerizable acrylate (B77674) groups, enables the creation of materials with dynamic properties. While its primary application has been in liquid crystal elastomers (LCEs) for actuators and soft robotics, the future research landscape is poised to expand into more sophisticated and functional domains. This article outlines key future research directions and translational perspectives for this versatile compound.
Q & A
Q. Resolution Strategy :
- Use standardized light sources and in-situ monitoring (e.g., TA spectroscopy) to decouple environmental variables .
Advanced Question: What methodologies optimize DA6AB for light-fueled soft robotics applications?
Methodological Answer:
Composite Design : Blend DA6AB (20 wt%) with a chiral dopant (0.1 wt% R1011) and LC monomer (78.4 wt% RM257) to induce helical twisting power for directional motion .
Curvature Engineering : Mold films into spiral geometries (e.g., via 3D printing) to amplify torsional torque under UV .
Dynamic Testing : Use high-speed cameras to quantify rolling speed (e.g., 1.2 mm/s at 10 mW/cm² UV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
